molecular formula C11H8ClF3N2O2 B254014 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline CAS No. 951904-96-4

4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline

Cat. No. B254014
CAS RN: 951904-96-4
M. Wt: 292.64 g/mol
InChI Key: YMCGAIKBFPLEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C11H8ClF3N2O2. It is a derivative of quinazoline, a nitrogen-containing heterocycle . This compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines . The synthesis of similar compounds involves multiple steps including phenylamine, nucleophilic substitution reaction, and reduction reaction .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, with various functional groups attached to it. The exact structure can be determined using techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline include a molecular weight of 292.64 g/mol. Further properties such as melting point, boiling point, and density can be determined using appropriate analytical techniques .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Antihyperlipidemic Activity

    A study focused on the synthesis of novel derivatives of 4-chloro-6,7-dimethoxyquinazoline, highlighting its potential in antihyperlipidemic activity. The compounds synthesized showed significant effects on serum cholesterol and triglyceride levels, indicating the potential of these molecules to be developed as antihyperlipaemic agents (Kathiravan et al., 2016).

  • Antitumor and Antimicrobial Activity

    Research has been conducted on the synthesis of 4-substituted-6,7-dimethoxyquinazolines, displaying promising results in anticancer activity against certain cell lines, as well as antimicrobial activity against various bacterial strains. This highlights the potential of these derivatives in pharmaceutical applications (Kassab et al., 2016).

  • Synthesis of 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One

    The synthesis of quinazoline derivatives with good biological activity, including the target compound 7-morpholino-2-(4-(trifluoromethyl)phenyl) quinazolin-4(3H)-one, was conducted. The process involved several steps such as esterification, amidation, reduction, and condensing reactions (Li-feng, 2011).

Chemical Synthesis and Optimization

  • Regioselective Synthesis of Quinazoline Derivatives

    A study describes the regioselective synthesis of quinazoline containing novel monoaryl ethers at room temperature. The process involved selective substitution reactions and aimed for high yield and purity, indicating the compound's importance in synthetic chemistry (Deore et al., 2007).

  • Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline

    This compound is a key intermediate in the synthesis of drugs such as terazosin. The research detailed the synthesis process and the optimization of reaction conditions, highlighting the compound's significance in pharmaceutical manufacturing (Guangshan, 2011).

Safety and Hazards

While specific safety and hazard information for 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline is not available, similar compounds are known to cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline and similar compounds likely involve further exploration of their antiproliferative activities and potential applications in cancer treatment . As always, safety and efficacy must be thoroughly evaluated through rigorous testing and clinical trials.

properties

IUPAC Name

4-chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N2O2/c1-18-7-3-5-6(4-8(7)19-2)16-10(11(13,14)15)17-9(5)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCGAIKBFPLEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)C(F)(F)F)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.